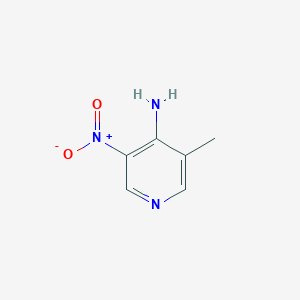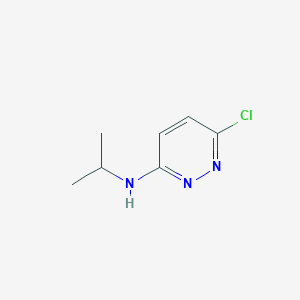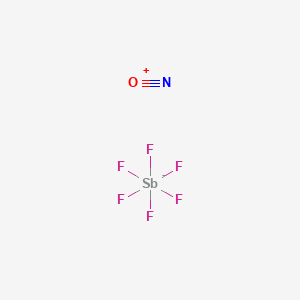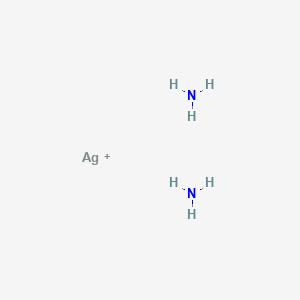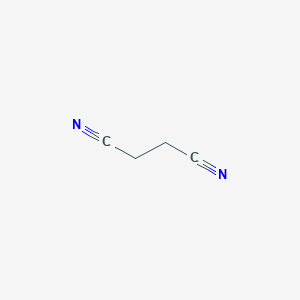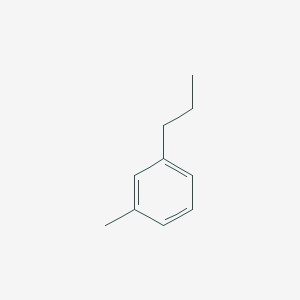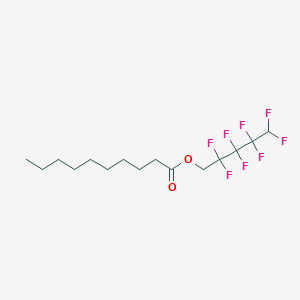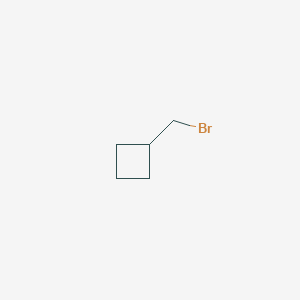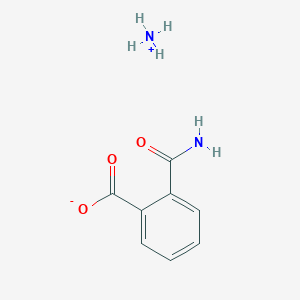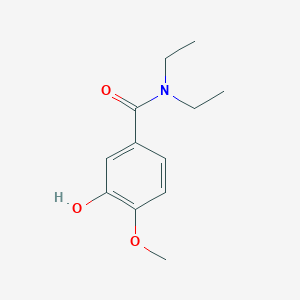![molecular formula C32H39Cl4N5O3 B093096 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol CAS No. 16757-47-4](/img/structure/B93096.png)
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol, also known as BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), is a potent alkylating agent used in chemotherapy for the treatment of various types of cancer. BCNU is classified as a nitrosourea, which is a type of chemotherapy drug that works by damaging the DNA of cancer cells, preventing them from dividing and growing.
Mecanismo De Acción
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol works by alkylating the DNA of cancer cells, causing DNA cross-linking and strand breaks, which ultimately leads to cell death. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is a non-specific alkylating agent, meaning that it can damage both cancer cells and normal cells.
Efectos Bioquímicos Y Fisiológicos
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is rapidly absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted in the urine. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol has been shown to have toxic effects on the bone marrow, which can lead to decreased production of blood cells. It can also cause damage to the lungs, liver, and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is a potent and effective chemotherapy drug that has been extensively studied for its anticancer properties. However, it has several limitations when used in lab experiments. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is highly toxic and can be difficult to handle safely. It also has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.
Direcciones Futuras
Despite its limitations, 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol continues to be an important chemotherapy drug for the treatment of cancer. Future research directions include the development of new formulations of 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol that can be administered more easily and safely. Additionally, researchers are exploring the use of 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol in combination with other chemotherapy drugs to enhance their effectiveness and reduce toxicity. Finally, researchers are investigating the use of 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol in combination with other therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes for cancer patients.
Métodos De Síntesis
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol can be synthesized through the reaction of 1,3-diaminopropane with 2-chloroethanol, followed by reaction with 4-(p-nitrobenzyl)pyrimidine-2,6-dione. The resulting compound is then treated with nitrous acid to yield 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol.
Aplicaciones Científicas De Investigación
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol has been extensively studied for its anticancer properties and has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol has also been studied for its potential use in combination with other chemotherapy drugs to enhance their effectiveness.
Propiedades
Número CAS |
16757-47-4 |
|---|---|
Nombre del producto |
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol |
Fórmula molecular |
C32H39Cl4N5O3 |
Peso molecular |
683.5 g/mol |
Nombre IUPAC |
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol |
InChI |
InChI=1S/C32H39Cl4N5O3/c33-12-18-37(19-13-34)27-6-2-25(3-7-27)23-39-16-1-17-40(32(39)30-22-29(41(43)44)10-11-31(30)42)24-26-4-8-28(9-5-26)38(20-14-35)21-15-36/h2-11,22,32,42H,1,12-21,23-24H2 |
Clave InChI |
RJEHJKLRNAYANU-UHFFFAOYSA-N |
SMILES |
C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canónico |
C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)N(CCCl)CCCl |
Otros números CAS |
16757-47-4 |
Sinónimos |
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitro-phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



